Mag-Fura-2 AM

Description

Properties

IUPAC Name |

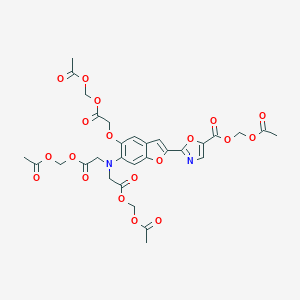

acetyloxymethyl 2-[5-[2-(acetyloxymethoxy)-2-oxoethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O19/c1-16(33)42-12-46-26(37)9-32(10-27(38)47-13-43-17(2)34)21-7-22-20(5-23(21)41-11-28(39)48-14-44-18(3)35)6-24(50-22)29-31-8-25(51-29)30(40)49-15-45-19(4)36/h5-8H,9-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDUVTXECKTHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C2C=C(OC2=C1)C3=NC=C(O3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156339 | |

| Record name | Mag-fura-2-acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130100-20-8 | |

| Record name | Mag-fura-2-acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130100208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mag-fura-2-acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is Mag-Fura-2 AM and its principle of action

An In-depth Technical Guide to Mag-Fura-2 AM

Introduction

Mag-Fura-2, also known as Furaptra, is a high-affinity, ratiometric fluorescent indicator designed for the measurement of intracellular free magnesium (Mg²⁺) concentrations.[1][2] Its acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye that allows for non-invasive loading into living cells.[3][4] Structurally similar to the well-known calcium indicator Fura-2, Mag-Fura-2 exhibits a spectral shift upon binding to Mg²⁺, making it an invaluable tool for researchers and scientists in various fields, including cell biology, neuroscience, and drug development.[1][5] It is particularly useful for investigating the role of intracellular Mg²⁺ in fundamental physiological processes such as enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction.[1][2][6]

Principle of Action

The utility of this compound as an intracellular Mg²⁺ indicator is based on a two-stage mechanism: cellular loading and activation, followed by ratiometric fluorescence measurement of Mg²⁺ binding.

Cellular Loading and Activation

-

Passive Diffusion : this compound is a non-polar, hydrophobic molecule due to the presence of acetoxymethyl ester groups. These groups mask the negative charges of the core molecule, allowing it to readily diffuse across the plasma membrane into the cytoplasm of living cells.[1][5]

-

Intracellular Cleavage : Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups.[1][7] This enzymatic cleavage removes the acetoxymethyl groups, regenerating the polar, negatively charged Mag-Fura-2 molecule.[1]

-

Dye Trapping : The resulting Mag-Fura-2 is membrane-impermeant and is effectively trapped within the cell, where it can act as a fluorescent sensor for the local intracellular Mg²⁺ concentration.[1]

Ratiometric Measurement

Mag-Fura-2 is a dual-excitation ratiometric indicator.[4] This means that the concentration of Mg²⁺ is determined by calculating the ratio of fluorescence intensities measured at a single emission wavelength while alternating between two different excitation wavelengths.[1]

-

Mg²⁺-Free State : In the absence of or at low concentrations of Mg²⁺, Mag-Fura-2 has a maximum excitation wavelength of approximately 369 nm.[1][2]

-

Mg²⁺-Bound State : Upon binding to Mg²⁺, the molecule undergoes a conformational change that shifts its excitation maximum to a shorter wavelength, around 330 nm.[1][2]

-

Emission : The fluorescence emission maximum remains relatively constant at around 510-511 nm, regardless of whether it is bound to Mg²⁺.[1][8]

By calculating the ratio of the fluorescence intensity at the Mg²⁺-bound excitation wavelength (e.g., 340 nm) to the intensity at the Mg²⁺-free (isosbestic) wavelength (e.g., 380 nm), a quantitative measure of the intracellular Mg²⁺ concentration can be obtained.[1][4] This ratiometric approach provides a more accurate and robust measurement, as it corrects for variables such as uneven dye loading, differences in cell thickness, photobleaching, and dye leakage.[7]

Quantitative Data

The following table summarizes the key optical and chemical properties of Mag-Fura-2.

| Property | Value | Reference(s) |

| Molecular Weight | 722.57 g/mol | [8] |

| Excitation Max (Mg²⁺-free) | ~369 nm | [1][2] |

| Excitation Max (Mg²⁺-bound) | ~330 nm | [1][2] |

| Emission Max | ~511 nm | [2][8] |

| Dissociation Constant (Kd) for Mg²⁺ | 1.9 mM | [2][9] |

| Dissociation Constant (Kd) for Ca²⁺ | 25 µM | [2][8][9] |

| Extinction Coefficient (ε) | 31,000 M⁻¹cm⁻¹ | [8] |

| Form | Acetoxymethyl (AM) Ester | [3] |

| Solubility | DMSO | [2] |

Note on Ion Selectivity: While designed for Mg²⁺, Mag-Fura-2 also binds to Ca²⁺. However, its affinity for Mg²⁺ is significantly higher under typical physiological conditions.[1] Interference from Ca²⁺ becomes a consideration when intracellular Ca²⁺ concentrations rise above 1 µM.[2]

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization for specific cell types and experimental conditions is recommended.[10][11]

Reagent Preparation

a. This compound Stock Solution (1-5 mM)

-

Allow the vial of this compound solid and a tube of high-quality, anhydrous dimethyl sulfoxide (DMSO) to warm to room temperature before opening to prevent condensation.[12]

-

Prepare a 1 to 5 mM stock solution by dissolving the this compound in DMSO.[4][11] For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (MW = 722.57) in approximately 138 µL of DMSO.[3][13]

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.[2][8]

b. Pluronic™ F-127 Solution (Optional but Recommended)

-

To aid the dispersion of the hydrophobic AM ester in aqueous loading buffer, a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO can be prepared.[11]

Cell Loading Procedure

-

Culture cells to the desired confluence on coverslips or in microplates appropriate for fluorescence microscopy or plate reader assays.

-

Prepare the loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.2-7.4).[10]

-

On the day of the experiment, prepare the working solution. Dilute the this compound stock solution into the loading buffer to a final concentration of 1-10 µM (4-5 µM is often a good starting point).[4][13]

-

To improve solubility, first mix the required volume of this compound stock solution with an equal volume of 20% Pluronic™ F-127 stock solution before diluting it into the final volume of loading buffer (final Pluronic™ concentration will be ~0.02-0.04%).[4][11]

-

(Optional) If dye leakage is a problem in your cell type due to organic anion transporters, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[1][4][11]

-

Remove the culture medium from the cells and replace it with the this compound working solution.

-

Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature must be determined empirically.[2][11]

De-esterification and Measurement

-

After incubation, wash the cells two to three times with indicator-free buffer (containing probenecid, if used) to remove extracellular dye.[2][11]

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the this compound into active Mag-Fura-2.[2][11]

-

Begin fluorescence measurements using a fluorescence microscope, plate reader, or spectrofluorometer.[1]

-

Acquire fluorescence emission intensity at ~510 nm while alternating excitation between ~340 nm and ~380 nm.[4]

-

The ratio of the intensities (F₃₄₀/F₃₈₀) is then used to calculate the intracellular Mg²⁺ concentration using the Grynkiewicz equation, which requires in-situ calibration to determine key parameters (Rmin, Rmax, Kd).[14]

References

- 1. This compound | 130100-20-8 | Benchchem [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 6. Magnesium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Fura-2-acetoxymethyl ester - Wikipedia [en.wikipedia.org]

- 8. rndsystems.com [rndsystems.com]

- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. abpbio.com [abpbio.com]

- 12. biotium.com [biotium.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. moodle2.units.it [moodle2.units.it]

Measuring Intracellular Magnesium: A Technical Guide to Mag-Fura-2 AM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mag-Fura-2 AM, a ratiometric fluorescent indicator essential for the quantitative measurement of intracellular magnesium (Mg²⁺) concentrations in live cells. This document outlines the core principles of this compound, its spectral properties, and detailed protocols for its application, enabling researchers to accurately monitor the dynamics of this crucial second messenger in various cellular processes.

Core Principles of this compound

Mag-Fura-2 is a UV-excitable fluorescent indicator that, in its acetoxymethyl (AM) ester form, is cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Mag-Fura-2 indicator in the cytoplasm. Mag-Fura-2 exhibits a spectral shift upon binding to Mg²⁺, allowing for ratiometric measurement of its concentration. This ratiometric approach minimizes issues such as uneven dye loading, differences in cell thickness, and photobleaching, thereby providing a more accurate and reliable quantification of intracellular Mg²⁺ levels.[1][2][3][4]

Intracellular free Mg²⁺ typically ranges from 0.5 mM to 0.7 mM in the majority of mammalian cells and plays a critical role in approximately 300 enzymatic reactions.[5] Dysregulation of Mg²⁺ homeostasis has been implicated in various pathological conditions, including hypertension, diabetes, and neurodegenerative diseases.[5]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of Mag-Fura-2 for easy reference and comparison.

| Parameter | Value | Notes |

| Dissociation Constant (Kd) for Mg²⁺ | 1.9 mM[1][6][7] | This value may vary slightly depending on experimental conditions such as pH and temperature.[7] |

| Dissociation Constant (Kd) for Ca²⁺ | 25 µM[1] | Mag-Fura-2 also binds to calcium, which can be a source of interference if intracellular calcium levels are high.[1][7] |

| Excitation Wavelength (Mg²⁺-free) | ~369 nm[1][5][6] | |

| Excitation Wavelength (Mg²⁺-bound) | ~330 nm[1][5][6] | |

| Emission Wavelength (Mg²⁺-free) | ~511 nm[1][5][6] | |

| Emission Wavelength (Mg²⁺-bound) | ~491 nm[5][6] | |

| Typical Loading Concentration | 1-10 µM[1][2][8] | The optimal concentration should be determined empirically for each cell type.[2][9] |

| Typical Loading Time | 15-60 minutes[1][2] | Incubation time may need to be optimized for different cell lines.[2][9] |

Experimental Protocols

This section provides a detailed methodology for the use of this compound in live cells, from reagent preparation to data acquisition.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[1][2] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]

-

Pluronic™ F-127 Solution: To aid in the dispersion of the water-insoluble this compound in the aqueous loading buffer, a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO can be prepared.[1]

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. For some cell types, the growth medium can be used, but serum may interfere with loading.[9]

-

Probenecid Stock Solution (Optional): To reduce the leakage of the de-esterified indicator from the cells via organic anion transporters, a stock solution of probenecid (100-200 mM in a suitable solvent) can be prepared. The final working concentration is typically 1-2 mM.[2][9]

Cell Loading Protocol

-

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a CO₂ incubator.

-

Prepare Loading Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. For a final loading concentration of 5 µM in 1 mL of loading buffer, mix 1 µL of a 5 mM this compound stock solution with the buffer. To improve solubility, first mix the this compound stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting in the loading buffer.[1] If using probenecid, add it to the loading buffer at this stage.

-

Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the this compound loading solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes.[2][9] The optimal incubation time should be determined empirically.

-

Washing: After incubation, wash the cells at least twice with fresh, warm loading buffer (without the indicator) to remove any extracellular this compound.[9]

-

De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.[10] The cells are now ready for fluorescence measurement.

Fluorescence Measurement and Calibration

-

Instrumentation: Use a fluorescence microscope or plate reader equipped with filters for ratiometric imaging. The system should be capable of alternating excitation between ~340 nm and ~380 nm while measuring the emission at ~510 nm.[2][9]

-

Data Acquisition: Record the fluorescence intensity at the two excitation wavelengths. The ratio of the fluorescence intensities (F340/F380) is then calculated.

-

Calibration (In Vitro): To convert the fluorescence ratio to an absolute Mg²⁺ concentration, a calibration curve is required. This is typically performed in a cell-free system using a series of buffers with known Mg²⁺ concentrations. The minimum ratio (Rmin) is determined in a Mg²⁺-free buffer, and the maximum ratio (Rmax) is determined in a buffer with a saturating concentration of Mg²⁺. The dissociation constant (Kd) is then used in the Grynkiewicz equation to calculate the intracellular Mg²⁺ concentration. A similar calibration protocol is used for Fura-2 and can be adapted for Mag-Fura-2.[11]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in measuring intracellular magnesium using this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. moodle2.units.it [moodle2.units.it]

spectral properties and excitation/emission wavelengths of Mag-Fura-2 AM

An In-Depth Technical Guide to Mag-Fura-2 AM: Spectral Properties and Applications

For researchers, scientists, and drug development professionals, understanding the nuances of intracellular ion signaling is paramount. Magnesium (Mg²⁺) is a critical divalent cation involved in a vast array of cellular processes, including enzymatic reactions, ATP metabolism, and nucleic acid synthesis. Mag-Fura-2, AM, a ratiometric fluorescent indicator, serves as a powerful tool for the quantitative measurement of intracellular free magnesium concentrations.[1] This guide provides a comprehensive overview of its spectral properties, experimental protocols, and the principles behind its application.

Core Properties of Mag-Fura-2

Mag-Fura-2 is an analog of the well-known calcium indicator, Fura-2.[1] Its design incorporates the APTRA (o-aminophenol-N,N,O-triacetic acid) chelating group, which provides selectivity for magnesium ions.[1] The acetoxymethyl (AM) ester form is a cell-permeant version of the dye. The lipophilic AM groups mask the molecule's negative charges, allowing it to passively diffuse across the cell membrane.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of Mag-Fura-2 in the cytoplasm where it can report on the local magnesium concentration.[1][2]

The key advantage of Mag-Fura-2 is its ratiometric nature. Upon binding to Mg²⁺, the indicator undergoes a significant blue shift in its excitation spectrum, while the emission wavelength remains relatively constant.[1] By measuring the ratio of fluorescence intensity at two different excitation wavelengths, a precise determination of the intracellular magnesium concentration can be made, which corrects for variables such as dye concentration, cell thickness, and photobleaching.

Quantitative Data Summary

The photophysical and binding properties of Mag-Fura-2 are critical for experimental design and data interpretation. The following tables summarize these key parameters.

Table 1: Spectral Properties of Mag-Fura-2 (Hydrolyzed Form)

| State | Excitation Maxima (λex) | Emission Maxima (λem) | Molar Extinction Coefficient (ε) |

| Mg²⁺-Free | ~369 nm[1][3] | ~511 nm[3][4] | ~22,000 M⁻¹cm⁻¹ (at 369 nm) |

| Mg²⁺-Saturated | ~330 nm[3] | ~491-508 nm[3] | ~24,000 M⁻¹cm⁻¹ (at 329 nm)[5] |

Table 2: Binding Properties and Molecular Specifications

| Parameter | Value | Notes |

| Dissociation Constant (Kd) for Mg²⁺ | 1.9 mM[4][6] | The affinity is well-suited for typical intracellular free Mg²⁺ levels (0.5-1.2 mM).[5][7] |

| Dissociation Constant (Kd) for Ca²⁺ | 25 µM[5][4] | Mag-Fura-2 also binds Ca²⁺, which can be a source of interference if Ca²⁺ concentrations exceed ~1 µM.[5] |

| Molecular Weight (AM Ester Form) | 722.58 g/mol [5] | C₃₀H₃₀N₂O₁₉[5] |

| Solubility (AM Ester Form) | Anhydrous DMSO[5][8] |

Experimental Protocols

Accurate and reproducible results with this compound depend on meticulous adherence to optimized protocols for dye loading, hydrolysis, and calibration.

Protocol 1: Stock Solution Preparation

-

Reconstitution : Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethylsulfoxide (DMSO).[5][8][9]

-

Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store desiccated and protected from light at -20°C.[5][4][10] The DMSO stock solution is typically stable for several months under these conditions.[10]

Protocol 2: Cell Loading with this compound

-

Working Solution Preparation : On the day of the experiment, thaw a vial of the this compound stock solution to room temperature.[8] Dilute the stock solution in a buffer of choice (e.g., Hanks and Hepes buffer or Krebs-Ringer-HEPES) to a final working concentration of 1-5 µM.[5][8]

-

Enhancing Solubility (Optional but Recommended) : To improve the aqueous solubility of the AM ester, the non-ionic detergent Pluronic® F-127 can be used. Mix the DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading medium. This results in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[5][8][9]

-

Preventing Dye Leakage (Optional) : To reduce the leakage of the de-esterified indicator from the cells via organic anion transporters, probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM) can be added to the loading and experimental buffers.[5][3][8][9]

-

Cell Incubation : Replace the cell culture medium with the prepared dye-loading solution. Incubate the cells for 15-60 minutes at 20-37°C.[5][8] Optimal loading time and temperature should be determined empirically for each cell type to maximize signal while minimizing cytotoxicity and dye compartmentalization.[9]

-

Washing : After incubation, wash the cells three times with indicator-free medium (containing probenecid, if used) to remove extracellular dye.[5]

-

De-esterification : Incubate the washed cells for an additional 30 minutes at the experimental temperature to ensure complete hydrolysis of the AM esters by intracellular esterases.[5][9] The cells are now ready for fluorescence measurement.

Protocol 3: In Situ Calibration

To convert fluorescence ratios to absolute Mg²⁺ concentrations, an in situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Required Reagents : Prepare a magnesium-free buffer (containing EGTA to chelate residual Mg²⁺ and Ca²⁺) and a high-magnesium buffer (e.g., 10-20 mM Mg²⁺). Both buffers should contain a Mg²⁺ ionophore (e.g., A-23187) to equilibrate intracellular and extracellular Mg²⁺ concentrations.[6][11]

-

Determining Rmin : Perfuse the Mag-Fura-2-loaded cells with the magnesium-free buffer containing the ionophore. This depletes intracellular Mg²⁺, and the resulting fluorescence ratio corresponds to Rmin.[11]

-

Determining Rmax : Subsequently, perfuse the same cells with the high-magnesium buffer containing the ionophore. This saturates the intracellular indicator with Mg²⁺, and the measured fluorescence ratio corresponds to Rmax.[11]

-

Calculating [Mg²⁺]i : The intracellular free Mg²⁺ concentration can be calculated using the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where R is the experimentally measured ratio, Kd is the dissociation constant for Mg²⁺, and (Sf2/Sb2) is the ratio of fluorescence intensities at the denominator wavelength for the free and bound forms of the indicator, respectively.[11]

Visualizing the Workflow and Principle

Diagrams created using Graphviz illustrate the key processes involved in using this compound.

References

- 1. This compound | 130100-20-8 | Benchchem [benchchem.com]

- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 3. biotium.com [biotium.com]

- 4. rndsystems.com [rndsystems.com]

- 5. interchim.fr [interchim.fr]

- 6. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Ratiometric Fluorescent Sensors Illuminate Cellular Magnesium Imbalance in a Model of Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. abpbio.com [abpbio.com]

- 10. biotium.com [biotium.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Dissociation Constants of Mag-Fura-2 AM for Magnesium and Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent indicator Mag-Fura-2, with a specific focus on its dissociation constants (Kd) for magnesium (Mg2+) and calcium (Ca2+). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize ion indicators for intracellular measurements.

Introduction to Mag-Fura-2

Mag-Fura-2, also known as Furaptra, is a ratiometric fluorescent indicator excitable by ultraviolet (UV) light. It is widely employed for the measurement of intracellular concentrations of magnesium and, under specific conditions, calcium.[1][2] Its acetoxymethyl (AM) ester form, Mag-Fura-2 AM, is cell-permeant, allowing for non-invasive loading into live cells.[3][4][5] Upon entering the cell, intracellular esterases cleave the AM group, trapping the active indicator inside.

Similar to its structural analog Fura-2, Mag-Fura-2 exhibits a spectral shift upon ion binding.[6][7][8] In its ion-free form, the peak excitation wavelength is approximately 369 nm. When bound to Mg2+ or Ca2+, this peak shifts to around 330-329 nm.[1][6][7][8] This ratiometric property allows for more accurate concentration measurements by minimizing the effects of photobleaching, dye concentration variations, and cell path length.

Dissociation Constants (Kd) of Mag-Fura-2

The dissociation constant (Kd) is a critical parameter that defines the affinity of an indicator for its target ion. It represents the concentration of the ion at which half of the indicator molecules are bound.

Quantitative Data Summary

The following table summarizes the reported dissociation constants of Mag-Fura-2 for magnesium and calcium from various sources. It is important to note that slight variations in reported Kd values can occur due to differences in experimental conditions such as pH, temperature, and buffer composition.

| Ion | Dissociation Constant (Kd) | Source(s) |

| Magnesium (Mg2+) | 1.9 mM | [1][2][6][7] |

| ~2 mM | [9] | |

| 2.7 mM | [2] | |

| Calcium (Ca2+) | 25 µM | [1][3][6][10] |

| ~20 µM | [9] | |

| ~50 µM | [11][12] |

Note: Some studies have indicated that Mag-Fura-2 may exhibit both high (nM) and low (µM) affinity binding sites for Ca2+, and that pH can affect these binding affinities.[11][12]

Experimental Protocol: Determination of Dissociation Constant (Kd)

This section outlines a general methodology for the in vitro determination of the dissociation constant of Mag-Fura-2. This protocol is based on established principles of ion indicator calibration and should be optimized for specific laboratory conditions.

Materials and Reagents

-

Mag-Fura-2, salt form

-

Calibration buffer (e.g., MOPS or HEPES-based buffer with controlled pH)

-

High-purity water

-

Stock solutions of MgCl2 and CaCl2 of known concentrations

-

Ion-free water or a chelating agent (e.g., EGTA for Ca2+ calibration)

-

Spectrofluorometer capable of dual-wavelength excitation and emission scanning

In Vitro Kd Determination Workflow

Caption: Workflow for the in vitro determination of the Mag-Fura-2 dissociation constant.

Step-by-Step Procedure

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of the salt form of Mag-Fura-2 in ion-free water or a suitable buffer.

-

Prepare accurate stock solutions of MgCl2 and CaCl2.

-

-

Prepare Calibration Buffers:

-

Prepare a "zero-ion" buffer containing no added Mg2+ or Ca2+. This may require treatment with a chelating resin to remove trace contaminants.

-

Prepare a "high-ion" buffer with a saturating concentration of the ion of interest (e.g., >10 times the expected Kd).

-

-

Create Ion Concentration Series:

-

Create a series of calibration standards with known free ion concentrations by mixing the "zero-ion" and "high-ion" buffers in different proportions. For Ca2+ calibration, Ca-EGTA buffers are commonly used to create a range of free Ca2+ concentrations in the nanomolar to micromolar range.

-

-

Fluorescence Measurement:

-

Add a constant amount of the Mag-Fura-2 stock solution to each calibration standard.

-

Allow the solutions to equilibrate.

-

Using a spectrofluorometer, record the fluorescence intensity at the emission maximum (around 510 nm) while exciting at both the ion-bound (~330 nm) and ion-free (~370 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (R = F330 / F370) for each ion concentration.

-

Determine the minimum ratio (Rmin) from the zero-ion standard and the maximum ratio (Rmax) from the saturating ion standard.

-

Plot the fluorescence ratio (R) as a function of the ion concentration.

-

The Kd can be determined by fitting the data to the following equation:

[Ion] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where Sf2 and Sb2 are the fluorescence intensities at the denominator wavelength for the ion-free and ion-bound forms of the indicator, respectively.

-

Intracellular Measurements and Signaling Pathways

Mag-Fura-2 is a valuable tool for investigating the roles of Mg2+ and Ca2+ in various cellular processes.

General Cell Loading Protocol

The following is a generalized protocol for loading cells with this compound. Optimal loading conditions (e.g., dye concentration, incubation time, and temperature) should be determined empirically for each cell type.[13]

Caption: General workflow for loading cells with this compound for intracellular ion measurement.

Applications in Signaling

Mag-Fura-2 has been utilized to measure intracellular Mg2+ concentrations in a variety of cell types, including those from the heart, liver, muscle, and nervous system.[14] Intracellular Mg2+ is a crucial cofactor for numerous enzymes and plays a role in processes such as DNA synthesis, hormone secretion, and muscle contraction.[6]

Due to its lower affinity for Ca2+ compared to indicators like Fura-2, Mag-Fura-2 is particularly useful for detecting high, transient Ca2+ concentrations that might saturate high-affinity indicators.[6][7][8] This makes it suitable for studying cellular events associated with large calcium spikes.

Signaling Pathway Context

The diagram below illustrates a simplified signaling pathway where Mag-Fura-2 could be employed to measure changes in both Mg2+ and Ca2+ in response to an external stimulus.

Caption: Simplified signaling pathway illustrating the potential application of Mag-Fura-2.

Conclusion

This compound is a versatile and widely used fluorescent indicator for the ratiometric measurement of intracellular magnesium and high-concentration calcium transients. A thorough understanding of its dissociation constants for these ions is essential for accurate quantitative analysis. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and professionals working with this important analytical tool. As with any experimental technique, careful optimization and validation are crucial for obtaining reliable and reproducible results.

References

- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. interchim.fr [interchim.fr]

- 7. antibodiesinc.com [antibodiesinc.com]

- 8. antibodiesinc.com [antibodiesinc.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-techne.com [bio-techne.com]

- 11. Mag-Fura-2 (Furaptra) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. hellobio.com [hellobio.com]

- 14. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Ratiometric Nature of Mag-Fura-2 AM Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mag-Fura-2 AM, a ratiometric fluorescent indicator used for the quantitative measurement of intracellular magnesium ions (Mg²⁺). We will delve into the core principles of its fluorescence, provide detailed experimental protocols, and illustrate its application in key cellular signaling pathways.

Core Principles of this compound Ratiometric Fluorescence

Mag-Fura-2 is a UV-excitable fluorescent indicator that exhibits a spectral shift upon binding to Mg²⁺.[1][2] This ratiometric nature is its key advantage, as it allows for accurate determination of intracellular Mg²⁺ concentrations, largely independent of variables such as dye concentration, cell thickness, and photobleaching.[3]

The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant Mag-Fura-2 within the cytosol.[4][5]

Upon binding with Mg²⁺, Mag-Fura-2 undergoes a shift in its excitation spectrum. The peak excitation wavelength for the Mg²⁺-free form is approximately 369 nm, which shifts to around 330 nm when bound to Mg²⁺.[2] The emission wavelength remains relatively constant at around 510 nm. By measuring the ratio of the fluorescence intensity at these two excitation wavelengths, the intracellular free Mg²⁺ concentration can be calculated.

It is important to note that Mag-Fura-2 also binds to calcium ions (Ca²⁺), albeit with a much lower affinity.[2] While physiological Ca²⁺ fluctuations do not typically interfere with Mg²⁺ measurements, this cross-reactivity should be considered in experimental design, especially in contexts of large calcium transients.[2]

Quantitative Data

The following tables summarize the key quantitative properties of Mag-Fura-2.

| Property | Value | Reference |

| Dissociation Constant (Kd) for Mg²⁺ | 1.9 mM | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | 25 µM |

| State | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| Mg²⁺-free | ~369 nm | ~511 nm |

| Mg²⁺-bound | ~330 nm | ~510 nm |

Experimental Protocols

Cell Loading with this compound

This protocol describes the general procedure for loading cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Probenecid (optional)

Procedure:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[2] Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to a final concentration of 1-5 µM in a physiological buffer.[2] To aid in the dispersion of the dye, it is recommended to first mix the stock solution with an equal volume of 20% Pluronic® F-127 before the final dilution.[2]

-

(Optional) Addition of Probenecid: To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be added to the working solution at a final concentration of 1-2.5 mM.[6]

-

Cell Incubation: Replace the cell culture medium with the this compound working solution and incubate the cells for 15-60 minutes at room temperature or 37°C.[2][6] The optimal loading time and temperature should be determined empirically for each cell type.

-

Washing: After incubation, wash the cells three times with fresh, indicator-free physiological buffer to remove any extracellular dye.[7]

-

De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for the complete de-esterification of the AM ester by intracellular esterases.[7] The cells are now ready for fluorescence measurements.

Caption: Experimental workflow for loading cells with this compound.

In Vitro Calibration

This protocol describes the determination of the dissociation constant (Kd) of Mag-Fura-2 in a cell-free system.

Materials:

-

Mag-Fura-2 (salt form)

-

Magnesium-free buffer

-

High-magnesium buffer (containing a known concentration of Mg²⁺)

-

Fluorometer or fluorescence microscope equipped for ratiometric imaging

Procedure:

-

Prepare Calibration Standards: Create a series of calibration standards with known free Mg²⁺ concentrations by mixing the magnesium-free and high-magnesium buffers in different ratios.

-

Add Indicator: Add a constant, low concentration (e.g., 1 µM) of the Mag-Fura-2 salt to each calibration standard.

-

Measure Fluorescence: For each standard, measure the fluorescence intensity at a constant emission wavelength (e.g., 510 nm) while exciting at approximately 330 nm and 369 nm.

-

Calculate Ratio: Calculate the ratio of the fluorescence intensities (R = F₃₃₀ / F₃₆₉) for each standard.

-

Determine Rmin and Rmax: Determine Rmin (the ratio in the zero free Mg²⁺ standard) and Rmax (the ratio at saturating Mg²⁺ concentration).

-

Calculate Intracellular Mg²⁺: The intracellular free Mg²⁺ concentration can be calculated using the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_369 / F_bound_369) where F_free_369 and F_bound_369 are the fluorescence intensities at 369 nm for the Mg²⁺-free and Mg²⁺-bound forms of the indicator, respectively.

In Situ Calibration

This protocol allows for the calibration of the indicator within the cellular environment, which can be more representative of the experimental conditions.[6]

Materials:

-

Cells loaded with Mag-Fura-2

-

Magnesium-free buffer containing an ionophore (e.g., 5 µM ionomycin or A23187)

-

High-magnesium buffer containing the same concentration of ionophore

-

EGTA (to chelate any contaminating Ca²⁺)

-

Fluorescence microscope

Procedure:

-

Obtain Rmin: Perfuse the loaded cells with the magnesium-free buffer containing the ionophore and EGTA to deplete intracellular Mg²⁺ and obtain Rmin.[6]

-

Obtain Rmax: Next, perfuse the cells with the high-magnesium buffer containing the ionophore to saturate the intracellular indicator with Mg²⁺ and obtain Rmax.[6]

-

Calculate Intracellular Mg²⁺: The intracellular free Mg²⁺ concentration can then be calculated using the Grynkiewicz equation as described in the in vitro calibration protocol, using the experimentally determined Rmin and Rmax values.

Application in Cellular Signaling Pathways

Intracellular Mg²⁺ is a critical regulator of numerous cellular processes. This compound has been instrumental in elucidating the dynamics of Mg²⁺ in various signaling pathways.

NMDA Receptor Signaling and Excitotoxicity

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning, is a ligand-gated ion channel that is permeable to both Ca²⁺ and Mg²⁺.[8] Under resting conditions, the channel is blocked by extracellular Mg²⁺ in a voltage-dependent manner. Upon depolarization, the Mg²⁺ block is relieved, allowing for the influx of Ca²⁺ and the initiation of downstream signaling cascades. Studies using Mag-Fura-2 have shown that NMDA receptor activation can also lead to an influx of Mg²⁺, which can act as a second messenger to activate CREB signaling.[8]

Caption: Magnesium's role in NMDA receptor signaling.

Insulin Signaling

Magnesium plays a crucial role in insulin signaling and glucose metabolism. It acts as a cofactor for several enzymes involved in the insulin signaling cascade, including the insulin receptor tyrosine kinase.[9][10] Magnesium deficiency has been linked to insulin resistance.[10] Mag-Fura-2 can be used to investigate how intracellular Mg²⁺ levels are modulated in response to insulin and how these changes impact downstream signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]

- 5. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Magnesium supplementation enhances insulin sensitivity and decreases insulin resistance in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mag-Fura-2 AM: Historical Development, Key Publications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mag-Fura-2, chemically known as Furaptra, is a ratiometric, ultraviolet (UV)-excitable fluorescent indicator widely used for the quantitative measurement of intracellular free magnesium ions ([Mg²⁺]i). Its acetoxymethyl (AM) ester form, Mag-Fura-2 AM, is a cell-permeant version that allows for non-invasive loading into live cells. This guide provides a comprehensive overview of the historical development, key characteristics, and detailed experimental protocols for the application of this compound in scientific research.

Historical Development and Key Publications

The development of Mag-Fura-2 emerged from the need for reliable methods to measure intracellular free Mg²⁺, a cation crucial for a vast array of cellular processes, including enzymatic reactions, signal transduction, and energy metabolism.

Early Recognition of Magnesium's Regulatory Role:

Long before the advent of specific fluorescent indicators, the significance of Mg²⁺ as a regulatory cation was being established. A pivotal 1987 review by Grubbs and Maguire laid out the criteria for accepting Mg²⁺ as an intracellular regulator, highlighting the need for methods to measure its concentration dynamically.[1] This work underscored the demand for tools like Mag-Fura-2.

The Genesis of Mag-Fura-2 (Furaptra):

Key Publications Demonstrating Utility and Characterization:

Following its introduction, numerous studies have employed and further characterized Mag-Fura-2, solidifying its role in cellular biology. Some notable contributions include:

-

Characterization of Ca²⁺ Interference: A significant consideration when using Mag-Fura-2 is its cross-reactivity with Ca²⁺. A 1998 paper by Martinez-Zaguilan et al. provided a detailed in vitro and in situ titration of Mag-Fura-2, revealing that it exhibits both high- and low-affinity binding sites for Ca²⁺, and that this binding is pH-sensitive.[2][3] This study is crucial for researchers to accurately interpret their fluorescence data, especially in cells where Ca²⁺ transients occur.

-

Applications in Diverse Cell Types: Mag-Fura-2 has been successfully used to measure [Mg²⁺]i in a wide variety of cells and organelles, including cortical neurons, isolated mitochondria, platelets, and ventricular myocytes, demonstrating its versatility.[4]

-

Investigating Magnesium Transport and Homeostasis: Mag-Fura-2 has been instrumental in elucidating the mechanisms of Mg²⁺ transport across cellular membranes. For instance, it has been used to study the function of Mg²⁺ transport proteins like CorA in bacteria and the role of the TRPM7 channel in mammalian cells.[5][6][7]

-

Role in Apoptosis: The involvement of Mg²⁺ in programmed cell death has been investigated using Mag-Fura-2. Studies have shown changes in intracellular Mg²⁺ dynamics during apoptosis, suggesting a regulatory role for this ion in the process.[8]

Quantitative Data

The utility of Mag-Fura-2 as a quantitative indicator is based on its well-defined chemical and spectral properties.

| Property | Value | Reference |

| Chemical Name | Furaptra | [9][4] |

| Molecular Weight (AM ester) | 722.57 g/mol | [10] |

| Molecular Weight (K⁺ salt) | 586.69 g/mol | [9] |

| Molecular Weight (Na⁺ salt) | 522.25 g/mol | [9] |

| Spectral Property | Wavelength (nm) | Condition | Reference |

| Excitation Maximum | 369 | Mg²⁺-free | [1][9] |

| 330 | Mg²⁺-bound | [1][9] | |

| Emission Maximum | 511 | Mg²⁺-free | [1][9] |

| 491 | Mg²⁺-bound | [1] | |

| Isoexcitation Point | ~350 | [2] |

| Binding Affinity | Value | Conditions | Reference |

| Kd for Mg²⁺ | 1.9 mM | [1][9] | |

| Kd for Ca²⁺ | 25 µM | [9] |

Experimental Protocols

Accurate and reproducible measurements with this compound require careful attention to experimental procedures, from stock solution preparation to data calibration.

Reagent Preparation

Stock Solution:

-

Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[11][12]

-

For ease of solubilization in aqueous loading buffers, it is recommended to mix the this compound/DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO.[9][11] This results in a final Pluronic® F-127 concentration of approximately 0.02% in the final loading buffer, which helps to prevent dye precipitation.[9][12]

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[11]

Working Solution:

-

On the day of the experiment, thaw a vial of the this compound stock solution to room temperature.[11]

-

Dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM.[9][11] The optimal concentration should be determined empirically for each cell type.

-

To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid (1-2.5 mM) can be added to the working solution.[9][12]

Cell Loading

-

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[11] The optimal loading time and temperature should be determined empirically. Lowering the incubation temperature can sometimes reduce compartmentalization of the dye within organelles.[12]

-

After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.[9]

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.[9][12]

In Situ Calibration

For accurate quantification of intracellular Mg²⁺ concentrations, it is crucial to perform an in situ calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios and the dissociation constant (Kd) under the specific experimental conditions.

-

After loading the cells with this compound, expose them to a Mg²⁺-free calibration buffer containing a divalent cation ionophore such as 4-bromo A-23187 (preferred for Mg²⁺ transport over ionomycin).[13] This will allow for the determination of Rmin.

-

Subsequently, expose the cells to a high Mg²⁺ concentration calibration buffer (e.g., 10-20 mM Mg²⁺) containing the same ionophore to determine Rmax.

-

The intracellular Mg²⁺ concentration can then be calculated using the Grynkiewicz equation: [Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380) where R is the measured 340/380 nm fluorescence ratio, and Fmax380 and Fmin380 are the fluorescence intensities at 380 nm at saturating and zero Mg²⁺ concentrations, respectively.

Signaling Pathways and Experimental Workflows

Mag-Fura-2 has been a valuable tool for dissecting the role of Mg²⁺ in various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these applications.

General Cell Loading and Measurement Workflow

Caption: Workflow for measuring intracellular magnesium using this compound.

Investigating TRPM7 Channel Activity

Caption: Role of Mag-Fura-2 in studying TRPM7 channel-mediated Mg²⁺ influx.

Monitoring Mitochondrial Magnesium during Apoptosis

Caption: Application of Mag-Fura-2 in monitoring changes in cytosolic Mg²⁺ during apoptosis.

Conclusion

This compound remains a cornerstone for the investigation of intracellular magnesium dynamics. Its ratiometric nature provides a robust method for quantifying [Mg²⁺]i, and its utility has been demonstrated across a wide range of biological questions. By understanding its historical context, key properties, and appropriate experimental procedures, researchers can effectively leverage this powerful tool to further unravel the complex roles of magnesium in cellular physiology and pathology.

References

- 1. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Mag-Fura-2 (Furaptra) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. The Pathophysiologic Roles of TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPM7, Magnesium, and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visualization of long-term Mg2+ dynamics in apoptotic cells using a novel targetable fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. rndsystems.com [rndsystems.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. abpbio.com [abpbio.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

The Role of Mag-Fura-2 AM in the Study of Cellular Enzymatic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium (Mg²⁺) is the second most abundant intracellular divalent cation and a critical cofactor in over 300 enzymatic reactions, playing an indispensable role in cellular metabolism, signal transduction, and nucleic acid synthesis.[1][2] The intricate relationship between intracellular free magnesium concentration ([Mg²⁺]i) and the kinetics of numerous enzymes necessitates precise and dynamic measurement of this cation within living cells. The development of fluorescent indicators has revolutionized the study of intracellular ion dynamics, and among these, Mag-Fura-2 AM stands out as a powerful tool for the ratiometric measurement of intracellular free magnesium.[3]

This technical guide provides a comprehensive overview of the principles, properties, and applications of this compound in the context of studying cellular enzymatic reactions. It is designed to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this fluorescent indicator in their experimental workflows. We will delve into the core mechanism of this compound, present detailed experimental protocols, and showcase its application through case studies involving key magnesium-dependent enzymatic processes.

This compound: Core Principles and Properties

This compound is a cell-permeant, ratiometric fluorescent indicator designed for the measurement of intracellular free magnesium. Its acetoxymethyl (AM) ester form allows it to passively cross the cell membrane, whereupon intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant Mag-Fura-2 within the cytosol.[3][4]

Mechanism of Action and Ratiometric Measurement

Mag-Fura-2 exhibits a spectral shift upon binding to Mg²⁺. The dye is excited at two different wavelengths, typically around 340 nm and 380 nm. The fluorescence emission, measured at approximately 510 nm, is proportional to the concentration of the dye at each excitation wavelength. The ratio of the fluorescence intensities (F340/F380) is then used to calculate the intracellular free magnesium concentration. This ratiometric approach provides a significant advantage as it minimizes the effects of variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reproducible measurements.[3][5]

Upon binding to magnesium, the excitation maximum of Mag-fura-2 shifts from approximately 369 nm to 330 nm, while the emission remains centered around 510 nm.[3]

Quantitative Data

The following table summarizes the key quantitative parameters of Mag-Fura-2, providing essential data for experimental design and data analysis.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for Mg²⁺ | 1.9 mM | [5] |

| Dissociation Constant (Kd) for Ca²⁺ | 25 µM | [5] |

| Excitation Wavelength (λex), Mg²⁺-free | ~369 nm | [5] |

| Excitation Wavelength (λex), Mg²⁺-bound | ~330 nm | [5] |

| Emission Wavelength (λem) | ~510 nm | [3] |

| Extinction Coefficient (ε), Mg²⁺-free | 22,000 cm⁻¹M⁻¹ (at 369 nm) | [5] |

| Extinction Coefficient (ε), Mg²⁺-bound | 24,000 cm⁻¹M⁻¹ (at 330 nm) | [5] |

| Molecular Weight | 722.57 g/mol | [6] |

Experimental Protocols

General Protocol for Cell Loading with this compound

-

Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[4]

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final concentration of 2-20 µM in a suitable buffer (e.g., Hanks and Hepes buffer). The addition of Pluronic® F-127 (final concentration 0.04%) can aid in the solubilization of the AM ester.[4]

-

Cell Loading: Replace the cell culture medium with the this compound working solution and incubate for 30 to 60 minutes at 37°C.[4]

-

Washing: After incubation, wash the cells with fresh buffer to remove excess dye.[4]

Detailed Protocol for Ratiometric Fluorescence Microscopy

This protocol outlines the steps for measuring [Mg²⁺]i using a fluorescence microscope equipped for ratiometric imaging.

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere.

-

Dye Loading: Load the cells with this compound as described in the general protocol.

-

Microscopy Setup:

-

Mount the coverslip onto the microscope stage.

-

Use a filter set appropriate for Fura-2, with excitation filters for ~340 nm and ~380 nm, and an emission filter for ~510 nm.[4]

-

-

Image Acquisition:

-

Acquire fluorescence images by alternating the excitation wavelengths between 340 nm and 380 nm.

-

Record the corresponding emission intensities.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each cell or region of interest.

-

Determine the intracellular magnesium concentration using the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380) Where:

-

Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺.

-

R is the measured 340/380 fluorescence ratio.

-

Rmin is the ratio in the absence of Mg²⁺.

-

Rmax is the ratio at saturating Mg²⁺ concentrations.

-

Fmax380 and Fmin380 are the fluorescence intensities at 380 nm excitation in the absence and presence of saturating Mg²⁺, respectively.[3]

-

-

In Situ Calibration Protocol

To obtain accurate quantitative data, it is crucial to perform an in situ calibration of Mag-Fura-2 within the cells under investigation.

-

Cell Loading: Load cells with this compound as previously described.

-

Determination of Rmin: Perfuse the cells with a magnesium-free buffer containing a calcium chelator (e.g., EGTA) and an ionophore (e.g., ionomycin) to deplete intracellular magnesium. Measure the 340/380 fluorescence ratio to determine Rmin.

-

Determination of Rmax: Perfuse the cells with a high-magnesium buffer containing the ionophore to saturate the intracellular indicator with magnesium. Measure the 340/380 fluorescence ratio to determine Rmax.

-

Calculation: Use the determined Rmin and Rmax values in the Grynkiewicz equation to calculate [Mg²⁺]i from the experimental ratio data.

Application of this compound in Studying Cellular Enzymatic Reactions

Case Study: Monitoring ATP Hydrolysis and ATP-dependent Enzymes

Background: Adenosine triphosphate (ATP) is the primary energy currency of the cell, and the vast majority of intracellular ATP exists as a complex with magnesium (Mg-ATP).[2] Many enzymatic reactions, particularly those catalyzed by kinases and ATPases, involve the hydrolysis of Mg-ATP. The release of Mg²⁺ from ATP during these reactions can lead to transient changes in the intracellular free magnesium concentration. This compound can be used as an indirect indicator of ATP consumption and production.[6][7][8]

Experimental Design: An experiment can be designed to monitor the change in [Mg²⁺]i in response to the inhibition of ATP synthesis. For instance, treating cells with metabolic inhibitors like iodoacetate (an inhibitor of glycolysis) and cyanide (an inhibitor of oxidative phosphorylation) will lead to a decrease in ATP levels and a concomitant increase in free intracellular magnesium.

Expected Results and Data Interpretation: A study on BC3H-1 cells demonstrated that treatment with iodoacetate and NaCN resulted in a doubling of the basal cytosolic Mg²⁺ activity, from 0.54 mM to approximately 1.08 mM, as 4.54 mM of magnesium was liberated from ATP.[6] This increase in free magnesium, as measured by Mag-Fura-2, directly reflects the hydrolysis of the intracellular Mg-ATP pool.

Quantitative Data from a Study on ATP Depletion:

| Cell Type | Treatment | Basal [Mg²⁺]i | [Mg²⁺]i after Treatment | Change in [Mg²⁺]i | Reference |

| BC3H-1 cells | Iodoacetate and NaCN | 0.54 ± 0.1 mM | ~1.08 mM | +0.54 mM | [6] |

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Caption: Mechanism of this compound action within a cell.

Caption: Experimental workflow for measuring [Mg²⁺]i with this compound.

Caption: Generalized signaling pathway involving a magnesium-dependent enzyme.

Conclusion

This compound is a versatile and powerful fluorescent indicator that has significantly advanced our ability to study the complex role of magnesium in cellular physiology. Its ratiometric properties allow for accurate and dynamic measurements of intracellular free magnesium, providing invaluable insights into the regulation of magnesium-dependent enzymatic reactions. The protocols and case studies presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate interplay between intracellular magnesium and enzyme kinetics. As our understanding of the "magnesome" continues to grow, the application of tools like this compound will undoubtedly be at the forefront of new discoveries in cellular metabolism, signal transduction, and drug development.

References

- 1. Mag-Fura-2, AM, cell permeant 20 x 50 μg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 2. rndsystems.com [rndsystems.com]

- 3. interchim.fr [interchim.fr]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]

- 6. Determination of cytosolic Mg2+ activity and buffering in BC3H-1 cells with mag-fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Mag-Fura-2 AM in Muscle Contraction Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mag-Fura-2, a ratiometric calcium indicator, has emerged as a important tool for investigating the intricate dynamics of intracellular calcium (Ca²⁺) signaling in muscle contraction. Its lower affinity for Ca²⁺ compared to indicators like Fura-2 makes it particularly well-suited for studying the large and rapid Ca²⁺ transients that characterize excitation-contraction (EC) coupling in various muscle types. This guide provides a comprehensive overview of the application of Mag-Fura-2 AM in muscle contraction studies, detailing its properties, experimental protocols, and data interpretation.

Properties of Mag-Fura-2

Mag-Fura-2 is a fluorescent dye that exhibits a shift in its excitation spectrum upon binding to Ca²⁺. This ratiometric property allows for the accurate determination of intracellular Ca²⁺ concentrations, largely independent of dye concentration, cell thickness, and illumination intensity.

Spectral and Binding Properties

| Property | Value | Notes |

| Excitation Wavelengths | 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free) | The ratio of fluorescence intensities at these wavelengths is used to calculate [Ca²⁺]i. |

| Emission Wavelength | ~510 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~25-53 µM (in vitro) | The in situ Kd can be higher and should be determined empirically.[1] |

| Dissociation Constant (Kd) for Mg²⁺ | ~1.9 mM | Mag-Fura-2 also binds to magnesium, which is present at millimolar concentrations in the myoplasm.[2] This needs to be considered in data analysis. |

Advantages in Muscle Research

-

Low Calcium Affinity: Ideal for measuring the high micromolar Ca²⁺ concentrations reached during muscle contraction without saturation.[2]

-

Ratiometric Measurement: Reduces artifacts from motion, dye bleaching, and variations in loading.

-

Fast Kinetics: Enables the tracking of rapid Ca²⁺ transients associated with EC coupling.

Experimental Protocols

Successful use of this compound requires careful attention to cell loading, calibration, and imaging procedures. The acetoxymethyl (AM) ester form allows the dye to passively diffuse across the cell membrane, where it is cleaved by intracellular esterases, trapping the active indicator in the cytosol.

General Stock Solution Preparation

-

Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). A common concentration is 1-5 mM.

-

Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Loading Protocols for Different Muscle Types

Skeletal Muscle Fibers (Isolated or Cultured)

-

Cell Preparation: Isolate single muscle fibers or culture myotubes on glass coverslips.

-

Loading Solution: Prepare a loading buffer (e.g., Ringer's solution or Tyrode's solution) containing 2-10 µM this compound. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.05%) can aid in dye solubilization.

-

Incubation: Incubate the muscle fibers in the loading solution for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.

-

Washing and De-esterification: Wash the fibers with fresh buffer to remove extracellular dye. Allow for a 20-30 minute de-esterification period at room temperature for intracellular esterases to cleave the AM group.

Cardiomyocytes (Isolated)

-

Cell Isolation: Isolate cardiomyocytes using established enzymatic digestion protocols.[3][4]

-

Loading Solution: Prepare a loading solution with 1-5 µM this compound in a suitable buffer (e.g., Tyrode's solution).

-

Incubation: Incubate the cardiomyocytes for 10-20 minutes at room temperature.[4][5]

-

Washing and De-esterification: Wash the cells twice with fresh buffer and allow for a 20-minute de-esterification period.[4][5]

Smooth Muscle Cells (Isolated or Cultured)

-

Cell Preparation: Isolate smooth muscle cells via enzymatic digestion or use cultured cells.

-

Loading Solution: Use a loading buffer containing 2-5 µM this compound.

-

Incubation: Incubate for 20-40 minutes at room temperature or 37°C.[6]

-

Washing and De-esterification: Wash the cells and allow for a de-esterification period of at least 30 minutes.[6]

In Situ Calibration

Accurate quantification of intracellular Ca²⁺ concentration requires calibration of the fluorescence signal within the cellular environment.

-

Determine Rmin: After recording experimental data, expose the cells to a Ca²⁺-free solution containing a Ca²⁺ chelator like EGTA (e.g., 5-10 mM) and a calcium ionophore (e.g., ionomycin, 5-10 µM) to measure the fluorescence ratio in the absence of Ca²⁺.

-

Determine Rmax: Subsequently, perfuse the cells with a high Ca²⁺ solution (e.g., 10 mM) containing the same ionophore to obtain the fluorescence ratio at saturating Ca²⁺ levels.

-

Calculate [Ca²⁺]i: Use the Grynkiewicz equation to calculate the intracellular Ca²⁺ concentration: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fv_free / Fv_bound)

Where:

-

Kd is the in situ dissociation constant of Mag-Fura-2 for Ca²⁺.

-

R is the measured 340/380 nm fluorescence ratio.

-

Rmin and Rmax are the ratios at zero and saturating Ca²⁺, respectively.

-

Fv_free / Fv_bound is the ratio of fluorescence intensities at 380 nm under Ca²⁺-free and Ca²⁺-bound conditions.

-

Data Presentation

The following tables summarize typical quantitative data obtained from muscle contraction studies using this compound.

Calcium Transients in Different Muscle Fiber Types

| Muscle Fiber Type | Resting [Ca²⁺]i (µM) | Peak [Ca²⁺]i (µM) | Time to Peak (ms) | Decay Time Constant (ms) |

| Mouse Skeletal (Type IIB/IIX) | ~0.05 - 0.1 | 15 - 25 | ~5 | ~10-20 |

| Mouse Skeletal (Type IIA) | ~0.05 - 0.1 | 10 - 15 | - | - |

| Mouse Skeletal (Type I) | ~0.05 - 0.1 | 8 - 12 | - | - |

| Rat Skeletal Muscle | - | ~10.5 | ~4.6 | ~3.3 |

Data compiled from various studies and may vary based on experimental conditions.[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a powerful tool for the quantitative analysis of Ca²⁺ dynamics in muscle contraction research. Its low affinity for Ca²⁺ makes it particularly suitable for the high concentrations observed during excitation-contraction coupling. By following meticulous experimental protocols for dye loading, calibration, and imaging, researchers can obtain high-quality, reproducible data to unravel the complex mechanisms governing muscle function in both health and disease. This guide provides a foundational framework for the successful application of this compound in this exciting field of study.

References

- 1. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. ionoptix.com [ionoptix.com]

- 4. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ionoptix.com [ionoptix.com]

- 6. Simultaneous measurements of changes in sarcoplasmic reticulum and cytosolic [Ca2+] in rat uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Loading Mag-Fura-2 AM into Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mag-Fura-2 is a ratiometric fluorescent indicator used for the quantitative measurement of intracellular magnesium ([Mg²⁺]i) and, with careful consideration of its lower affinity, can also be used to monitor high intracellular calcium concentrations ([Ca²⁺]i)[1]. As a cell-permeant acetoxymethyl (AM) ester, Mag-Fura-2 AM can be passively loaded into cultured neurons. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active indicator in the cytosol. This protocol provides a detailed methodology for loading this compound into cultured neurons for subsequent fluorescence imaging studies of intracellular magnesium and calcium dynamics.

Principle of Mag-Fura-2 Measurement

Mag-Fura-2 is a UV-excitable dye that exhibits a spectral shift upon binding to divalent cations. When unbound, its excitation maximum is around 369 nm. Upon binding to Mg²⁺ or Ca²⁺, the excitation maximum shifts to approximately 330 nm, while the emission peak remains relatively constant at ~511 nm[1]. By measuring the ratio of fluorescence emission at 510 nm with excitation at two different wavelengths (typically 340 nm and 380 nm), the intracellular concentration of the target ion can be determined. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness[2][3][4]. Due to its significantly lower affinity for Ca²⁺ compared to Mg²⁺, it is particularly useful for measuring the high Ca²⁺ concentrations that can occur during excitotoxicity or intense neuronal stimulation, which would saturate high-affinity indicators like Fura-2[1][5].

Quantitative Data

The following table summarizes the key quantitative parameters for Mag-Fura-2.

| Parameter | Value | Reference |

| Dissociation Constant for Mg²⁺ (Kd) | ~1.9 mM | [1][6][7] |

| Dissociation Constant for Ca²⁺ (Kd) | ~25 µM | [1][6] |

| Excitation Maximum (Ca²⁺/Mg²⁺-free) | ~369 nm | [1] |

| Excitation Maximum (Ca²⁺/Mg²⁺-bound) | ~330 nm | [1] |

| Emission Maximum | ~511 nm | [1][6] |

| Recommended Loading Concentration | 1 - 5 µM | [1][8] |

| Recommended Incubation Time | 15 - 60 minutes | [1][8] |

| Recommended Incubation Temperature | 20 - 37 °C | [1][8] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for loading this compound into cultured neurons.

Materials

-

This compound (acetoxymethyl ester)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v solution in DMSO)

-

Probenecid (water-soluble)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., Tyrode's solution), free of phenol red.

-

Cultured neurons on glass coverslips

Solution Preparation

-

This compound Stock Solution (1-5 mM):

-

Allow the vial of this compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 1 to 5 mM stock solution of this compound in anhydrous DMSO[1][8]. For example, to make a 1 mM stock solution from 50 µg of this compound (MW: ~1000 g/mol ), add 50 µL of DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic® F-127 Stock Solution (20% w/v in DMSO):

-

This is often commercially available. If preparing in-house, dissolve Pluronic® F-127 in DMSO.

-

-

Probenecid Stock Solution (100 mM):

-

Dissolve water-soluble probenecid in your chosen physiological buffer to a final concentration of 100 mM. Gentle warming may be required to fully dissolve.

-

-

Loading Buffer (Final concentration: 1-5 µM this compound, ~0.02-0.04% Pluronic® F-127, 1-2 mM Probenecid):

-

For each coverslip, prepare the required volume of physiological buffer.

-

First, mix an equal volume of the this compound stock solution and the 20% Pluronic® F-127 stock solution[1].

-

Dilute this mixture into the pre-warmed (37°C) physiological buffer to achieve the desired final concentration of this compound (e.g., 4-5 µM)[8]. The final concentration of Pluronic® F-127 will be approximately 0.02-0.04%[8].

-

Add Probenecid from the stock solution to a final concentration of 1-2 mM to inhibit anion transporters and reduce dye leakage[1][8].

-

Vortex the final loading buffer gently for 1 minute before use[2].

-

Experimental Workflow

Caption: Experimental workflow for loading this compound into cultured neurons.

Step-by-Step Loading Protocol

-

Cell Preparation: Ensure neurons are healthy and well-adhered to the glass coverslips.

-

Washing: Gently wash the cultured neurons twice with the pre-warmed (37°C) physiological buffer to remove any residual culture medium.

-

Loading: Replace the buffer with the freshly prepared this compound loading buffer. Incubate the cells for 30-60 minutes at 37°C in a dark environment (e.g., a cell culture incubator)[8]. The optimal loading time and concentration should be determined empirically for each specific neuronal culture and experimental setup[1][8].

-

Post-Loading Wash: After incubation, carefully aspirate the loading buffer and wash the neurons 2-3 times with fresh, pre-warmed physiological buffer containing 1-2 mM probenecid to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes at room temperature or 37°C in the wash buffer to allow for complete de-esterification of the this compound within the cells[1].

-

Imaging: The coverslip is now ready to be mounted onto an imaging chamber for fluorescence microscopy. Maintain the cells in the physiological buffer (with probenecid) during imaging.

Principle of Ratiometric Measurement with Mag-Fura-2

Caption: Principle of ratiometric measurement using Mag-Fura-2.

Troubleshooting

Common issues encountered during this compound loading and imaging are summarized in the table below, along with potential causes and solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low fluorescence signal | - Incomplete de-esterification.- Suboptimal loading concentration or time.- Dye extrusion from cells.- Photobleaching. | - Increase the de-esterification time.- Empirically determine the optimal dye concentration (1-5 µM) and incubation time (30-60 min).- Ensure Probenecid (1-2 mM) is used in wash and imaging buffers.- Use neutral density filters to reduce excitation light intensity and minimize exposure times. |

| High background fluorescence | - Incomplete removal of extracellular dye.- Cell death leading to dye leakage. | - Increase the number and volume of post-loading washes.- Ensure gentle handling of cells during washing steps to maintain cell viability. |

| Inconsistent or variable loading | - Uneven dye distribution in the loading buffer.- Variation in cell density or health across the culture. | - Ensure thorough mixing of the loading buffer after adding this compound and Pluronic F-127.- Plate neurons at a consistent density and ensure cultures are healthy before loading. |

| Signal compartmentalization (non-cytosolic staining) | - Incubation at higher temperatures can promote dye sequestration in organelles. | - Lower the incubation temperature (e.g., to room temperature) to reduce compartmentalization[1]. |

| Contamination of Mg²⁺ signal by Ca²⁺ | - Mag-Fura-2 binds to Ca²⁺ with a lower affinity. Significant changes in intracellular Ca²⁺ can affect the fluorescence ratio. | - Be aware of the experimental conditions and potential for large Ca²⁺ transients. For specific Mg²⁺ measurements, experimental designs to minimize large Ca²⁺ fluctuations may be necessary. In some cases, Mag-Fura-2 is intentionally used to measure large Ca²⁺ changes[5]. |

References

- 1. interchim.fr [interchim.fr]

- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]